N-Succinyl-L-tyrosine is synthesized from L-tyrosine, an amino acid that is naturally found in many proteins and is a precursor for several important biomolecules in the body. The compound belongs to the class of succinylated amino acids, characterized by the addition of a succinyl group (derived from succinic acid) to the amino acid structure.
N-Succinyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with succinic anhydride. This reaction typically occurs under controlled conditions to ensure selectivity for the amino group while preserving the integrity of the phenolic hydroxyl group present in tyrosine.
Key Parameters:
In industrial settings, large-scale synthesis incorporates automated reactors and advanced purification techniques such as crystallization or chromatography to enhance yield and purity compared to laboratory methods .
N-Succinyl-L-tyrosine can undergo several chemical reactions:
Common Reagents:
Major Products:
N-Succinyl-L-tyrosine acts as a metabolite within the tyrosine metabolism pathway. It plays a significant role in facilitating the transamination of prephenate into arogenate, which is critical for downstream biosynthesis of neurotransmitters and hormones.
Enzymatic Interaction:
The compound interacts with specific enzymes such as DapE, which catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to yield succinic acid and L,L-diaminopimelic acid. This interaction highlights its importance in metabolic pathways and cellular processes .
N-Succinyl-L-tyrosine exhibits several notable physical and chemical properties:
Relevant Data:
N-Succinyl-L-tyrosine has several applications in scientific research:
N-Succinyl-L-tyrosine (N-Suc-Tyr) is a chemically modified amino acid derivative formed via succinylation of the tyrosine amino group. This acylated molecule bridges pharmaceutical manufacturing and food science, serving dual roles as a fermentation-derived impurity and a novel taste modulator. Its unique structural features—combining tyrosine’s aromatic phenolic group with succinate’s dicarboxylic functionality—enable specific molecular interactions underpinning its industrial and sensory applications.
N-Succinyl-L-tyrosine (CAS 374816-32-7) has the systematic name N-(3-Carboxy-1-oxopropyl)-L-tyrosine and molecular formula C₁₃H₁₅NO₆. It features a molecular weight of 281.26 g/mol and exists as a hygroscopic white solid [1]. The structure comprises two key domains:
Table 1: Key Physicochemical Properties of N-Succinyl-L-Tyrosine
Property | Value |
---|---|
CAS Registry Number | 374816-32-7 |
Molecular Formula | C₁₃H₁₅NO₆ |
Molecular Weight | 281.26 g/mol |
Predicted Boiling Point | 660.2 ± 55.0 °C |
Predicted Density | 1.414 ± 0.06 g/cm³ |
Solubility | Slight in DMSO/Methanol |
pKa | 3.10 ± 0.10 |
Storage Stability | Hygroscopic; requires refrigeration under inert atmosphere |
The molecule’s stereochemistry is defined by the L-configuration at tyrosine’s α-carbon, critical for biological recognition. Its InChIKey (ZMLAEOWQOQIWJT-JTQLQIEISA-N) confirms chiral specificity [1]. Spectroscopic analyses (e.g., NMR) typically show characteristic shifts for the phenyl ring (δ 6.8–7.2 ppm), succinyl methylenes (δ 2.4–2.6 ppm), and carboxyl carbons (δ 170–180 ppm) [6].
N-Succinyl-L-tyrosine occurs through both microbial biosynthesis and enzymatic synthesis routes:
A. Microbial Biosynthesis in Fermentation:N-Suc-Tyr is a documented by-product during Streptomyces clavuligerus fermentations for clavulanic acid production. Here, endogenous acyltransferases catalyze succinyl-CoA transfer to L-tyrosine. The molecule accumulates up to 2% relative to clavulanic acid even after purification [3] [5].
B. Enzymatic Synthesis:Recent green chemistry approaches utilize proteases (e.g., Sumizyme FP-G, AY 50C) to catalyze N-succinylation in aqueous systems. Optimal synthesis (20.65% yield) occurs at pH 6–8 using L-tyrosine and succinic acid, though tyrosine’s low solubility limits efficiency [6]:
Enzyme + L-Tyrosine + Succinic Acid → N-Suc-Tyr + H₂O
C. Food Occurrence:Though not directly quantified in the provided data, N-Suc-Tyr belongs to the broader class of N-succinyl amino acids (N-Suc-AAs) detected in fermented foods like soy sauce, kimchi, and soybean paste. These form via non-enzymatic reactions during fermentation or thermal processing [2] [6].
Table 2: Occurrence Contexts of N-Succinyl-L-Tyrosine
Context | Formation Mechanism | Key Catalysts/Triggers |
---|---|---|
Fermentation By-products | Secondary metabolic pathway | Acyltransferases in Streptomyces |
Food Matrices | Non-enzymatic/Enzymatic modification | Proteases, high temperatures |
Laboratory Synthesis | Enzymatic catalysis | Sumizyme FP-G, AY 50C proteases |
N-Suc-Tyr was initially characterized as "Clavulanic Acid Impurity G" during quality control of β-lactamase inhibitor production. In clavulanic acid fermentations using Streptomyces clavuligerus, it consistently co-purified with the target antibiotic at levels ≤2% [1] [5]. Its structural similarity to clavulanic acid intermediates complicated removal, necessitating specialized purification technologies.
Early efforts to remove N-Suc-Tyr employed molecularly imprinted polymers (MIPs) designed with vinylbenzyl trimethylammonium chloride and methacrylic acid monomers. These MIPs achieved selective adsorption by mimicking the molecule’s carboxylate and phenolic motifs [3]:
Crude Clavulanate → MIP Column → N-Suc-Tyr Adsorption → Purified Clavulanate
This method efficiently reduced N-Suc-Tyr to pharmaceutically acceptable levels without damaging the thermally unstable antibiotic.
The perception of N-Suc-Tyr shifted when research revealed its membership in the N-succinyl amino acid (N-Suc-AA) family, known for taste modulation. Studies from 2020–2025 demonstrated its ability to enhance umami, saltiness, and kokumi (mouthfulness) sensations at ppm levels while suppressing bitterness—properties absent in its parent amino acid [2] [6]. This repositioned it from a pharmaceutical contaminant to a high-value food additive candidate.
Timeline of Functional Repurposing:
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